

Technical Guide: (2R)-2-Hydroxypropionaldehyde Dimethyl Acetal[1]

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Compound of Interest

Compound Name: (2R)-1,1-dimethoxypropan-2-ol

CAS No.: 96503-30-9

Cat. No.: B3069014

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Executive Summary & Chemical Identity

(2R)-2-hydroxypropionaldehyde dimethyl acetal (also known as **(2R)-1,1-dimethoxypropan-2-ol**) is a versatile chiral building block used extensively in the asymmetric synthesis of polyketides, carbohydrates, and pharmaceutical intermediates.[1] Derived from the "chiral pool" (specifically D-lactic acid derivatives), it serves as a reliable source of a pre-installed stereocenter, allowing researchers to introduce chirality early in a synthetic sequence without the need for expensive asymmetric catalysis.

This guide details the structural characteristics, synthesis via reductive acetalization, and strategic applications of this compound in drug development.

Chemical Identification



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Structural Characterization & Physicochemical Profile[4]

Stereochemistry & Configuration

The (2R)-configuration of the hydroxyl group is the critical feature of this reagent. It is chemically correlated to D-lactic acid.[2]

- Priority Assignment (Cahn-Ingold-Prelog):
 - -OH (Highest priority)
 - -CH(OMe)₂ (Acetal carbon bonded to two oxygens)[2]
 - -CH₃ (Methyl group)[2]
 - -H (Lowest priority)
- Result: When the hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a Clockwise path, confirming the (R) configuration.

Spectroscopic Signature

- ¹H NMR (CDCl₃, 400 MHz):
 - δ ~4.25 ppm (d, 1H, Acetal -CH-); Characteristic doublet due to coupling with the adjacent chiral proton.

- δ ~3.80 ppm (m, 1H, Chiral -CHOH-).
- δ ~3.40 ppm (s, 6H, -OCH₃); Diastereotopic splitting may be observed due to the adjacent chiral center.
- δ ~1.15 ppm (d, 3H, -CH₃).
- Physical State: Colorless to pale yellow liquid.[2]
- Boiling Point: ~60–65 °C at 12 mmHg (estimated); ~150 °C at 760 mmHg.[2]
- Optical Rotation: Dextrorotatory (+).[2] (Note: The (S)-enantiomer derived from L-lactate is levorotatory).

Synthesis: Reductive Acetalization Pathway

The most robust synthesis involves the partial reduction of Ethyl D-Lactate using Diisobutylaluminum hydride (DIBAL-H), followed by in situ trapping or subsequent acetalization. Direct isolation of the intermediate aldehyde (lactaldehyde) is discouraged due to its tendency to dimerize.[2]

Reaction Mechanism & Workflow

The synthesis relies on the controlled reduction of the ester to a tetrahedral aluminum intermediate, which is stable at low temperatures (-78 °C). Quenching with methanol and acid converts this intermediate directly into the dimethyl acetal, bypassing the unstable free aldehyde.[2]



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Figure 1: Synthetic pathway from Ethyl D-Lactate to the target acetal via DIBAL-H reduction.

Detailed Experimental Protocol

Objective: Synthesis of **(2R)-1,1-dimethoxypropan-2-ol** from Ethyl D-lactate.

Reagents:

- Ethyl D-lactate (1.0 equiv)
- DIBAL-H (1.1 equiv, 1.0 M in hexanes)
- Anhydrous Dichloromethane (DCM)
- Methanol (anhydrous)
- p-Toluenesulfonic acid (p-TsOH, catalytic)

Procedure:

- Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add Ethyl D-lactate (e.g., 10 mmol) and anhydrous DCM (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

- Reduction: Add DIBAL-H solution dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70 °C to prevent over-reduction to the diol.[2] Stir at -78 °C for 2 hours.
- Quench & Acetalization:
 - Method A (Direct): Add anhydrous Methanol (10 mL) slowly at -78 °C. Remove the cooling bath and allow to warm to 0 °C. Add p-TsOH (50 mg) and stir for 12 hours.
 - Method B (Rochelle's Salt): Quench with MeOH, then add saturated aqueous Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion.[2] Extract the crude lactaldehyde (keep cold!) and immediately reflux in MeOH with p-TsOH.
- Workup: Neutralize the acid with solid NaHCO₃ or Triethylamine.[2] Filter off solids and concentrate the filtrate under reduced pressure.[2]
- Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain the pure acetal.

Applications in Drug Discovery

The (2R)-acetal moiety serves as a "masked" aldehyde that allows for orthogonal reactivity.[2] The acetal is stable to basic and nucleophilic conditions (e.g., Grignard reagents, hydrides) but can be unmasked to the aldehyde with mild acid.

Strategic Utility



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Reactivity Flowchart

The compound's utility lies in its ability to undergo diverse transformations while preserving the chiral center.[2]



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Figure 2: Divergent synthetic applications. The acetal protects the aldehyde while the alcohol is modified, or the alcohol is protected to allow aldehyde chemistry.

Safety & Handling (MSDS Highlights)

- Flammability: Highly flammable liquid (Flash point < 23 °C).[2] Store under inert gas (Argon/Nitrogen).
- Storage: Hygroscopic. Store in a cool, dry place (2-8 °C recommended). Moisture will slowly hydrolyze the acetal to the aldehyde.[2]
- Toxicity: Irritating to eyes and skin.[2] Use standard PPE (gloves, goggles, fume hood).[2]

References

- PubChem Compound Summary. "**(2R)-1,1-dimethoxypropan-2-ol** (CID 11040685)."[1] National Center for Biotechnology Information. [[Link](#)]

- Organic Syntheses. "Reduction of Esters to Aldehydes/Acetals using DIBAL-H." Org. Synth. (General Protocol Reference). [[Link](#)]

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Sources

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